3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde
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Overview
Description
3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde is a useful research compound. Its molecular formula is C11H7BrN2O2 and its molecular weight is 279.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antagonist Derivatives
Compounds structurally related to "3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde" have been synthesized for the development of non-peptide CCR5 antagonist benzamide derivatives. These derivatives were obtained through multi-step synthetic processes involving elimination, reduction, bromination, and further reactions to produce novel compounds with potential biological activity, indicating a pathway for the development of therapeutic agents (Bi, 2015).
Antimicrobial Activities
Several studies have focused on the synthesis of derivatives related to "this compound" and their subsequent evaluation for antimicrobial activities. For instance, compounds synthesized from 5-bromo-3-amino-2-benzofurancarboxamide upon cyclization with different aromatic aldehydes exhibited notable antimicrobial properties, showcasing the potential of similar compounds in antimicrobial research (Parameshwarappa & Sangapure, 2009).
Photochemical Synthesis
Photochemical methods have been employed to synthesize phenyl-2-thienyl derivatives from related halogenothiophenes, indicating a role for "this compound" in the synthesis of complex organic compounds through photochemical reactions. This approach offers a pathway for creating derivatives with potential applications in materials science and organic electronics (Antonioletti et al., 1986).
Catalyst-Free Synthesis of Pharmaceutical Compounds
A study demonstrated a catalyst-free, one-pot synthesis of functionalized pharmaceutical compounds, highlighting the potential for similar methods to be applied in synthesizing derivatives of "this compound". This approach emphasizes the importance of efficient, eco-friendly synthesis techniques in drug development (Brahmachari & Nayek, 2017).
DNA Photocleavage Activity
Derivatives synthesized from related compounds have been evaluated for their DNA photocleavage activity, demonstrating significant cleavage potential. This suggests that "this compound" and its derivatives could play a role in the development of therapeutic agents targeting genetic materials for disease treatment (Sharma et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-9-5-13-11(14-6-9)16-10-3-1-2-8(4-10)7-15/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWXBGNAPDVBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267641 |
Source
|
Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-70-6 |
Source
|
Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952182-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(5-Bromo-2-pyrimidinyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201267641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.